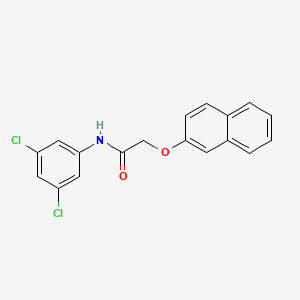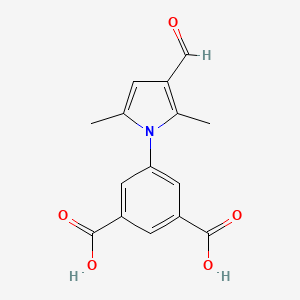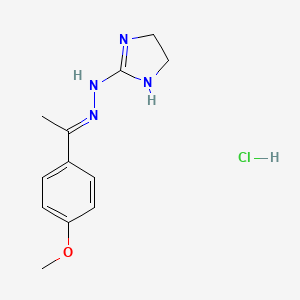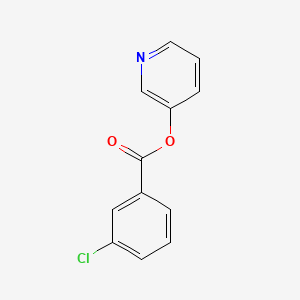
N-(3,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. Diclofenac is commonly used to treat various conditions, including arthritis, back pain, and migraine headaches.
作用機序
The mechanism of action of Diclofenac involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, Diclofenac can reduce the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a range of biochemical and physiological effects, including reducing inflammation, pain, and fever. Diclofenac is a potent inhibitor of COX enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, Diclofenac can reduce the production of prostaglandins, leading to a reduction in inflammation and pain. Diclofenac can also reduce fever by inhibiting the production of prostaglandins in the hypothalamus, a region of the brain that regulates body temperature.
実験室実験の利点と制限
The advantages of using Diclofenac in lab experiments include its potent anti-inflammatory and analgesic properties, making it a valuable tool for studying inflammation and pain. Diclofenac is also widely available and relatively inexpensive, making it accessible to researchers. However, the limitations of using Diclofenac in lab experiments include its potential for toxicity and side effects, which can affect experimental outcomes. Additionally, Diclofenac can interact with other drugs and compounds, leading to potential confounding effects.
将来の方向性
For research on Diclofenac include investigating its potential for use in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, research could focus on developing new formulations of Diclofenac that are more effective and have fewer side effects. Finally, research could explore the mechanisms of action of Diclofenac in more detail, providing insights into the underlying processes of inflammation and pain.
合成法
The synthesis of Diclofenac involves the reaction of 2-(2-naphthyloxy)acetic acid with thionyl chloride to form 2-(2-naphthyloxy)acetyl chloride, which is then reacted with 3,5-dichloroaniline to form Diclofenac. The synthesis of Diclofenac is a multistep process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
Diclofenac is widely used in scientific research to study the mechanisms of inflammation and pain. Diclofenac is a potent inhibitor of COX enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, Diclofenac can reduce inflammation and pain, making it a valuable tool for studying these processes.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-14-8-15(20)10-16(9-14)21-18(22)11-23-17-6-5-12-3-1-2-4-13(12)7-17/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGIHMOFIOOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5736932.png)

![8-ethyl-9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5736948.png)




![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5736977.png)
![3-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5736980.png)



